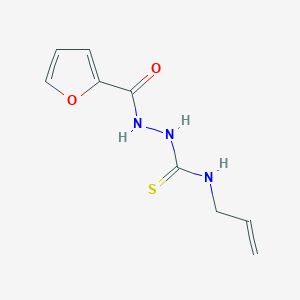

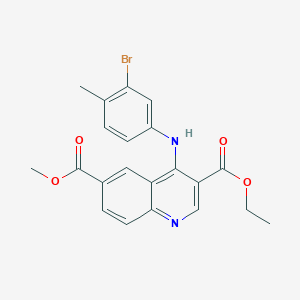

N-allyl-2-(2-furoyl)hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-2-(2-furoyl)hydrazinecarbothioamide, also known as AF-16, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of hydrazinecarbothioamides, which are known for their diverse biological activities. AF-16 has been shown to exhibit promising anticancer, antiviral, and antimicrobial properties, making it a subject of great interest for researchers.

科学的研究の応用

Synthesis of Novel Compounds

N-allyl-2-(2-furoyl)hydrazinecarbothioamide and its derivatives are prominently used in the synthesis of novel compounds. For instance, in the presence of triethylamine, substituted 2-aroyl-hydrazinecarbothioamides react with 1,4-Diphenyl-but-2-yne-1,4-dione to afford novel furo[3,4-d]-1,3-thiazoles in good yield. This reaction is notable for the second molecule of 1,4-Diphenyl-but-2-yne-1,4-dione acting as an oxidizing agent, highlighting its potential in synthetic chemistry (Aly et al., 2012).

Facile Synthesis of Heterocyclic Compounds

The hydrazinecarbothioamide derivatives are also used in the facile synthesis of heterocyclic compounds. A notable study demonstrates that 2-(hydrazinecarbothioyl)-N-substituted hydrazinecarbothioamides react with 2,3,5,6-tetrachloro-1,4-benzoquinone to yield 5-unsubstituted-1,3,4-thiadiazole-2-amine derivatives. The synthesized compounds are characterized by spectroscopic methods and confirmed by X-ray crystallography, presenting a novel and efficient method for producing heterocyclic rings (Hassan et al., 2015).

Anticancer and Biological Activity

The derivatives of this compound also exhibit significant biological activities. A study focusing on N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide revealed that the ligand, upon reaction with acetate salt, formed complexes with Co(II), Ni(II), and Cd(II), and exhibited strong antioxidant and antitumor activities. The study suggests potential applications in chemotherapy (Abou‐Melha, 2021).

Spectral, Modeling, and Antioxidant Studies

Furthermore, studies on N-(pyridin-2-yl)hydrazinecarbothioamide emphasize its importance in spectral and modeling studies. The compound was characterized by single-crystal X-ray and spectroscopic techniques, and its properties were evaluated using the Jaguar program based on the density functional concept. Moreover, its potential against bacterial strains such as Escherichia coli and Staphylococcus aureus was assessed, indicating its significance in biological investigations (Abu-Melha, 2018).

特性

IUPAC Name |

1-(furan-2-carbonylamino)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-2-5-10-9(15)12-11-8(13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQXPAMIPOAOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B375127.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375131.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B375132.png)

![5-Chloro-2-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B375135.png)

![Methyl 5-[(cyclohexylcarbonyl)(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B375138.png)

![3-[(2,5-Dimethylanilino)sulfonyl]benzoic acid](/img/structure/B375139.png)

![9-(2-Thienyl)-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B375140.png)

![1-(4-methoxybenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B375148.png)